Sulfamoyldapsone

Descripción general

Descripción

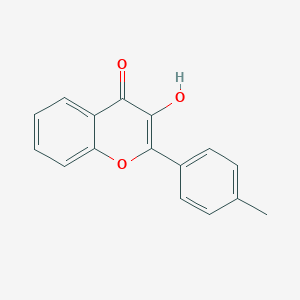

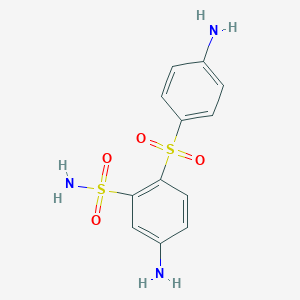

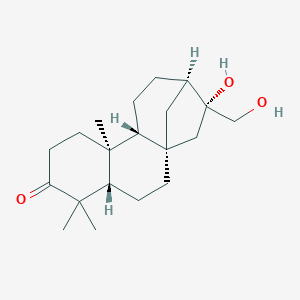

Sulfamoyldapsone is a member of benzenes and a sulfonamide.

Aplicaciones Científicas De Investigación

Medicina veterinaria: Detección en tejidos animales

Sulfamoyldapsone se ha utilizado en medicina veterinaria, particularmente en cerdos. Se ha desarrollado un método cromatográfico líquido (LC) para la determinación cuantitativa de this compound en músculo, hígado, riñón y grasa de cerdo . Este método implica la extracción de this compound de los tejidos con acetonitrilo saturado con n-hexano . Esta aplicación es crucial para garantizar la seguridad y la calidad de los productos animales.

Seguridad alimentaria: Análisis de residuos

El mismo método de LC utilizado en medicina veterinaria también se puede aplicar a la seguridad alimentaria, particularmente en el análisis de residuos en productos alimenticios de origen animal . Al detectar y cuantificar los residuos de this compound, es posible controlar y controlar el uso de este compuesto en animales de consumo, protegiendo así a los consumidores de posibles riesgos para la salud.

Química analítica: Desarrollo de métodos

El desarrollo de métodos para detectar y cuantificar this compound, como el método LC mencionado anteriormente , contribuye al campo de la química analítica. Estos métodos se pueden refinar y adaptar aún más para otros compuestos, mejorando el conjunto de herramientas de los químicos analíticos.

Mecanismo De Acción

Target of Action

Sulfamoyldapsone, a derivative of dapsone, primarily targets bacterial and protozoan cells . The compound’s primary targets are the enzymes involved in the synthesis of dihydrofolic acid, a crucial component for DNA replication and cell division .

Mode of Action

This compound acts by inhibiting the synthesis of dihydrofolic acid . It competes with para-aminobenzoic acid (PABA) for the active site of the enzyme dihydropteroate synthetase . This competition results in the inhibition of folic acid synthesis, thereby preventing the growth and multiplication of bacteria and protozoa .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the folic acid synthesis pathway . By inhibiting dihydropteroate synthetase, this compound prevents the conversion of PABA to dihydropteroate, a precursor of dihydrofolic acid . This disruption affects the downstream production of tetrahydrofolic acid, a coenzyme required for the synthesis of nucleic acids .

Pharmacokinetics

Based on the pharmacokinetics of dapsone, it can be inferred that this compound might have similar properties . Dapsone is slowly absorbed with a maximum concentration in plasma reached at about 4 hours . The elimination half-life of dapsone is about 30 hours, indicating that this compound might also have a long half-life . The drug shows linear pharmacokinetics within the therapeutic range .

Result of Action

The inhibition of folic acid synthesis by this compound leads to a deficiency of the coenzyme required for nucleic acid synthesis . This results in the inability of the bacteria or protozoa to replicate and divide, thereby inhibiting their growth .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, which in turn can influence its absorption and distribution . Additionally, the presence of other substances in the environment, such as food or other drugs, can affect the absorption and metabolism of this compound .

Propiedades

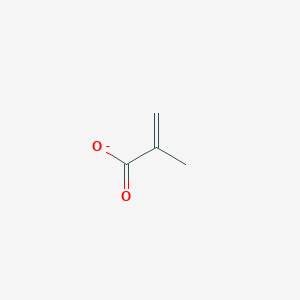

IUPAC Name |

5-amino-2-(4-aminophenyl)sulfonylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O4S2/c13-8-1-4-10(5-2-8)20(16,17)11-6-3-9(14)7-12(11)21(15,18)19/h1-7H,13-14H2,(H2,15,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDZPLYBLBIKFHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)S(=O)(=O)C2=C(C=C(C=C2)N)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90170089 | |

| Record name | SDDS | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90170089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17615-73-5 | |

| Record name | 5-Amino-2-[(4-aminophenyl)sulfonyl]benzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17615-73-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | SDDS | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017615735 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SDDS | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90170089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sulfamoyldapsone | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LXU2HPW98X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of developing a sensitive analytical method for sulfamoyldapsone in swine tissues?

A1: Developing a sensitive and reliable analytical method for this compound in swine tissues is crucial for several reasons. Primarily, it allows researchers to study the compound's distribution and depletion in food-producing animals like swine []. This is essential for ensuring food safety and monitoring potential drug residues in meat products.

Q2: Can you describe the analytical method used for quantifying this compound in the provided research and its advantages?

A2: The research utilizes a liquid chromatography (LC) method with ultraviolet (UV) detection at 292 nm for quantifying this compound in swine tissues []. This method involves several steps: extraction of the compound from tissues using a solvent mixture, cleanup of the extract using alumina column chromatography to remove interferences, separation of this compound from other compounds in the extract on an ODS column, and finally, detection and quantification using a UV detector. The method demonstrates good recovery rates (93.3% ± 6.0%) and a low detection limit (0.02 µg/g), making it suitable for trace analysis in complex matrices like animal tissues [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

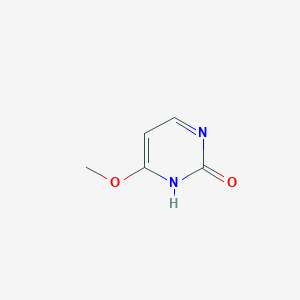

![2-Chloro-7-methyl-4h-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B99210.png)